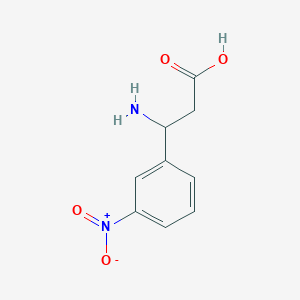

3-Amino-3-(3-nitrophenyl)propanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 40724. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-amino-3-(3-nitrophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c10-8(5-9(12)13)6-2-1-3-7(4-6)11(14)15/h1-4,8H,5,10H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJBFILRQMRECCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80285156 | |

| Record name | 3-amino-3-(3-nitrophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80285156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5678-47-7 | |

| Record name | β-Amino-3-nitrobenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5678-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 40724 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005678477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5678-47-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40724 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-amino-3-(3-nitrophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80285156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Amino-3-(3-nitrophenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Amino-3-(3-nitrophenyl)propanoic acid, a valuable building block in pharmaceutical and medicinal chemistry. This document details a proposed synthetic pathway, expected characterization data, and the potential applications of this compound in research and drug development.

Introduction

This compound is a non-proteinogenic β-amino acid. The presence of the nitrophenyl group makes it a versatile intermediate for the synthesis of various bioactive molecules and peptide-based drugs.[1] Its structural similarity to neurotransmitters suggests its potential utility in neuroscience research, particularly in studies related to synaptic transmission and the development of novel therapeutics for neurological disorders.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂O₄ | [4] |

| Molecular Weight | 210.19 g/mol | [4] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 213-215 °C | [4] |

| Optical Rotation ([α]D²⁰) | +15 ± 2º (c=1 in 1M NaOH) for (S)-enantiomer | [2] |

| Purity (Commercial) | ≥ 98% (HPLC) | [2] |

| CAS Number | 5678-47-7 (racemate), 734529-57-8 ((S)-enantiomer) | [2][4] |

Synthesis Protocol

Step 1: Synthesis of 3-Nitrobenzaldehyde

This procedure is adapted from the known nitration of benzaldehyde.[5]

Experimental Protocol:

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, place 125 mL of concentrated sulfuric acid.

-

Cool the flask in an ice bath and slowly add 25 mL of fuming nitric acid, ensuring the temperature does not exceed 10 °C.

-

Once the nitrating mixture is prepared and cooled, add 21.3 g of benzaldehyde dropwise with vigorous stirring over 2-3 hours, maintaining the temperature between 5-10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature overnight.

-

Pour the reaction mixture onto 500 g of crushed ice with manual stirring.

-

Collect the precipitated yellow solid by vacuum filtration and wash thoroughly with cold water.

-

The crude 3-nitrobenzaldehyde can be purified by recrystallization from a toluene/petroleum ether mixture.

Step 2: Synthesis of this compound

This proposed one-pot synthesis is based on the general procedure for the synthesis of 3-amino-3-arylpropionic acids.[1][2]

Experimental Protocol:

-

In a round-bottom flask, combine 3-nitrobenzaldehyde (15.1 g, 0.1 mol), malonic acid (10.4 g, 0.1 mol), and ammonium acetate (7.7 g, 0.1 mol).

-

Add 100 mL of ethanol as a solvent.

-

Heat the mixture to reflux with stirring for 6-8 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product is expected to precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold ethanol to remove any unreacted starting materials.

-

The crude product can be further purified by recrystallization from hot methanol or water.

Characterization

Detailed experimental spectral data for this compound is not widely published. The following sections describe the expected characterization results based on the compound's structure and data from similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methine proton adjacent to the amino group, and the methylene protons. The aromatic protons of the 3-nitrophenyl group will appear as complex multiplets in the downfield region (δ 7.5-8.5 ppm). The methine proton (-CH(NH₂)-) is expected to be a triplet around δ 4.5-5.0 ppm. The methylene protons (-CH₂-COOH) will likely appear as a doublet of doublets or a multiplet around δ 2.5-3.0 ppm. The acidic proton of the carboxylic acid and the protons of the amino group may be broad and their chemical shifts can vary depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the carbonyl carbon, the methine carbon, and the methylene carbon. The aromatic carbons will resonate in the δ 120-150 ppm region, with the carbon attached to the nitro group being the most downfield. The carbonyl carbon of the carboxylic acid is expected around δ 170-180 ppm. The methine carbon (-CH(NH₂)-) should appear around δ 50-60 ppm, and the methylene carbon (-CH₂-COOH) around δ 40-50 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretch (Carboxylic Acid) | 3300-2500 (broad) |

| N-H stretch (Amine) | 3400-3250 |

| C=O stretch (Carboxylic Acid) | 1725-1700 |

| N-O stretch (Nitro group) | 1550-1500 and 1360-1300 |

| C-N stretch (Amine) | 1250-1020 |

Mass Spectrometry (MS)

In an electrospray ionization (ESI) mass spectrum, the compound is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 211.07.

Potential Applications and Biological Relevance

This compound is a valuable building block for the synthesis of more complex molecules in drug discovery. β-amino acids are known to be incorporated into peptides to increase their metabolic stability and alter their conformational properties.

The structural similarity of β-amino acids to endogenous signaling molecules, such as neurotransmitters, suggests their potential to interact with neuronal pathways. While specific signaling pathways for this compound have not been elucidated, β-amino acid derivatives are generally explored for their potential to modulate neurotransmitter systems like GABA and glutamate.[6]

Conclusion

This technical guide provides a framework for the synthesis and characterization of this compound. While a specific, detailed experimental protocol and complete spectral data are not yet available in the public domain, the proposed synthesis based on well-established methods offers a viable route for its preparation. The expected characterization data provides a benchmark for researchers to confirm the identity and purity of the synthesized compound. Its utility as a building block in medicinal chemistry and its potential for applications in neuroscience make it a compound of significant interest for further research and development.

References

An In-depth Technical Guide on the Physicochemical Properties of 3-Amino-3-(3-nitrophenyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-(3-nitrophenyl)propanoic acid is a non-proteinogenic β-amino acid that has garnered interest in the fields of medicinal chemistry and neuropharmacology. Its structure, featuring a β-amino acid backbone and a nitrophenyl group, makes it a versatile building block for the synthesis of peptidomimetics and other bioactive molecules.[1][2] The presence of the nitro group, in particular, offers a reactive site for further chemical modifications, allowing for the development of novel therapeutic agents.[3] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its potential biological significance.

Physicochemical Properties

The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The available data for this compound is summarized below.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂O₄ | [4] |

| Molecular Weight | 210.19 g/mol | [4] |

| Melting Point | 213-215 °C | [5] |

| pKa (Predicted) | 3.52 ± 0.10 | [5] |

| Boiling Point (Calculated) | 384.5 °C at 760 mmHg | [6] |

| Density (Calculated) | 1.404 g/cm³ | [6] |

| Flash Point (Calculated) | 186.4 °C | [6] |

| Appearance | White to off-white or yellow solid | [5][7] |

| Aqueous Solubility | Data not available |

Experimental Protocols

Detailed experimental procedures are essential for the replication and validation of scientific findings. This section outlines generalized protocols for the determination of key physicochemical properties of amino acids, which can be adapted for this compound.

Melting Point Determination

The melting point of a solid is a measure of its purity and can be determined using a capillary melting point apparatus.[8]

Protocol:

-

A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.[9]

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a steady rate of 1-2 °C per minute.

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting.

-

The temperature at which the entire solid has turned into a clear liquid is recorded as the completion of melting.

-

The melting point is reported as a range between these two temperatures.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an amino acid, pKa values are determined for the carboxylic acid and amino groups.[10] A common method for pKa determination is through potentiometric titration.[11]

Protocol:

-

A known concentration of this compound is dissolved in deionized water.

-

The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments from a burette.[3]

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa values correspond to the pH at the half-equivalence points on the titration curve.[4]

Aqueous Solubility Determination

The solubility of a compound in water is a critical parameter for its biological activity and formulation.

Protocol:

-

An excess amount of this compound is added to a known volume of deionized water in a sealed container.

-

The mixture is agitated at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

The saturated solution is then filtered to remove any undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

The solubility is expressed in units such as mg/mL or mol/L.

Synthesis Workflow

Biological Significance and Potential Signaling Pathways

This compound and its derivatives are of interest due to their potential to interact with biological systems. As a β-amino acid, it can be incorporated into peptides to create peptidomimetics with enhanced stability and novel biological activities.[3] The presence of the nitrophenyl group suggests potential for various biological interactions.

While specific signaling pathways for this compound have not been elucidated, its structural similarity to neurotransmitters like GABA and glutamate suggests it could potentially interact with their respective receptors. For instance, some propanoic acid derivatives have been shown to act on GABA receptors. Furthermore, compounds containing a nitro group, such as 3-nitropropionic acid, have been shown to affect neuronal energy metabolism and neurotransmitter systems, though often with neurotoxic effects.

Given its potential as a neurotransmitter analog, a logical area of investigation would be its effect on excitatory (e.g., NMDA) and inhibitory (e.g., GABA) neurotransmitter pathways. The following diagram illustrates a hypothetical interaction with a generic G-protein coupled receptor (GPCR), a common target for neurotransmitters.

Conclusion

This compound is a compound with interesting physicochemical properties and potential for applications in drug discovery and neuroscience research. While some of its properties have been characterized, further experimental investigation is required to determine its aqueous solubility and to fully elucidate its biological mechanism of action. The experimental protocols and potential areas of investigation outlined in this guide provide a framework for future research into this promising molecule.

References

- 1. Frontiers | Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity [frontiersin.org]

- 2. Three classes of propofol binding sites on GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. (s)-3-Amino-3-(3-nitrophenyl)propionic acid | C9H10N2O4 | CID 706689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. americanelements.com [americanelements.com]

- 6. chemimpex.com [chemimpex.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. GABAA receptor agonist - Wikipedia [en.wikipedia.org]

- 9. scribd.com [scribd.com]

- 10. β-Alanine - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

3-Amino-3-(3-nitrophenyl)propanoic acid CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 3-Amino-3-(3-nitrophenyl)propanoic acid, a compound of significant interest in pharmaceutical and biochemical research. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis, and explores its applications, particularly in neuroscience and as a synthetic building block.

Core Compound Data

This compound is a non-proteinogenic β-amino acid. The presence of a nitro group on the phenyl ring makes it a versatile intermediate for further chemical modifications. The (S)-enantiomer is commonly utilized in research applications.

| Identifier | Value | Source(s) |

| Chemical Name | This compound | N/A |

| CAS Number | 734529-57-8 ((S)-enantiomer) | [1] |

| Molecular Formula | C₉H₁₀N₂O₄ | [1] |

| Molecular Weight | 210.19 g/mol | [1] |

| IUPAC Name | (3S)-3-amino-3-(3-nitrophenyl)propanoic acid | [1] |

Physicochemical Properties

A summary of the key physicochemical properties is presented below. This data is essential for handling, formulation, and experimental design.

| Property | Value | Source(s) |

| Appearance | White to off-white solid | [2] |

| Purity | ≥ 95% | [3] |

| Optical Rotation | [α]D²⁰ = 15 ± 2º (c=1 in NaOH) | [2] |

| Storage Temperature | 0-8 °C | [2] |

Synthesis Protocols

The synthesis of this compound can be achieved through various methods. A common approach involves the Michael addition of an amine to a cinnamic acid derivative, followed by resolution of the enantiomers.

Experimental Protocol: Synthesis via Michael Addition

This protocol outlines a general procedure for the synthesis of racemic this compound.

Materials:

-

3-Nitrocinnamic acid

-

Ammonia solution (aqueous)

-

Methanol

-

Hydrochloric acid

-

Sodium hydroxide

-

Diethyl ether

-

Standard laboratory glassware and equipment

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3-nitrocinnamic acid in methanol.

-

Ammonia Addition: To the stirred solution, add an excess of concentrated aqueous ammonia solution at room temperature.

-

Reaction Monitoring: Seal the flask and stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 24-48 hours.

-

Work-up:

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove methanol and excess ammonia.

-

Dissolve the residue in water and wash with diethyl ether to remove any unreacted starting material.

-

Acidify the aqueous layer with hydrochloric acid to a pH of approximately 2.

-

Collect the resulting precipitate by vacuum filtration and wash with cold water.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield racemic this compound.

Experimental Protocol: Enzymatic Resolution

Enzymatic resolution is a widely used method to obtain the enantiomerically pure forms of the amino acid.

Materials:

-

Racemic N-acetyl-3-amino-3-(3-nitrophenyl)propanoic acid

-

Immobilized penicillin G acylase

-

Phosphate buffer (pH 7.5)

-

Sodium hydroxide solution

-

Hydrochloric acid

-

Ethyl acetate

Procedure:

-

Enzymatic Hydrolysis: Suspend the racemic N-acetyl-3-amino-3-(3-nitrophenyl)propanoic acid in a phosphate buffer (pH 7.5). Add immobilized penicillin G acylase to the suspension.

-

pH Control: Maintain the pH of the reaction mixture at 7.5 by the controlled addition of a sodium hydroxide solution.

-

Reaction Monitoring: Monitor the progress of the hydrolysis. The reaction is complete when one equivalent of the base has been consumed.

-

Separation:

-

Filter off the immobilized enzyme.

-

Wash the aqueous solution with ethyl acetate to remove the unreacted (R)-N-acetyl-3-amino-3-(3-nitrophenyl)propanoic acid.

-

Acidify the aqueous layer containing the (S)-amino acid to its isoelectric point using hydrochloric acid.

-

-

Isolation: Collect the precipitated (S)-3-Amino-3-(3-nitrophenyl)propanoic acid by filtration, wash with cold water, and dry under vacuum.

Applications in Research and Development

This compound is a valuable tool in several areas of scientific research.

Neuroscience Research

This compound is utilized in neuroscience to study neurotransmitter systems.[2] Its structural similarity to γ-aminobutyric acid (GABA) suggests its potential as a GABA analogue, which could modulate GABAergic neurotransmission.

Caption: Potential interaction points of this compound with the GABAergic synapse.

Peptide Synthesis

As a non-natural amino acid, it serves as a building block in peptide synthesis to create peptidomimetics with enhanced stability or novel biological activities.[4] The presence of the amino and carboxylic acid groups allows for its incorporation into peptide chains using standard solid-phase peptide synthesis (SPPS) protocols.

Caption: Workflow for incorporating this compound into a peptide chain via SPPS.

Conclusion

This compound is a compound with significant potential in drug discovery and chemical biology. Its versatile chemical nature allows for its use as a scaffold in the synthesis of more complex molecules and as a probe to study biological systems. The experimental protocols and data presented in this guide are intended to facilitate further research and development involving this promising compound.

References

- 1. (s)-3-Amino-3-(3-nitrophenyl)propionic acid | C9H10N2O4 | CID 706689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. (S)-3-Amino-3-(3-nitrophenyl)propionic acid, 95% | Fisher Scientific [fishersci.ca]

- 4. NZ514383A - Process of preparing 3S-3-amino-3-aryl propionic acid and derivatives thereof - Google Patents [patents.google.com]

The Latent Bio-Potential of 3-Amino-3-(3-nitrophenyl)propanoic Acid Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-(3-nitrophenyl)propanoic acid, a non-proteinogenic β-amino acid, represents a significant scaffold in medicinal chemistry. Its unique structural features, including a chiral center and an electronically modifiable nitrophenyl ring, make it a versatile building block for the synthesis of novel therapeutic agents.[1][2] The presence of the nitro group, in particular, offers a reactive handle for further chemical transformations, enabling the creation of diverse molecular entities.[1] This technical guide explores the current landscape of the biological activities associated with derivatives of this compound and related compounds, providing a framework for future research and development in this area. While this specific class of compounds is primarily utilized as a synthetic intermediate in pharmaceutical development and neuroscience research, direct and extensive public domain data on the biological activities of its derivatives are notably scarce.[1][2] This guide, therefore, draws upon data from closely related substituted propanoic acid derivatives to infer potential therapeutic applications and guide future discovery efforts.

Biological Activities of Structurally Related Propanoic Acid Derivatives

Antimicrobial and Antifungal Activity

Research into novel antimicrobial agents has explored derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid. These studies have revealed that modifications to the core structure can yield compounds with significant activity against a range of multidrug-resistant bacterial and fungal pathogens. The data presented below is for a series of hydrazone derivatives of N-(4-hydroxyphenyl)-β-alanine.

Table 1: Minimum Inhibitory Concentrations (MIC) of 3-((4-hydroxyphenyl)amino)propanoic Acid Hydrazone Derivatives Against Various Pathogens

| Compound ID | Modification | S. aureus (MRSA) MIC (µg/mL) | E. faecalis (VRE) MIC (µg/mL) | E. coli MIC (µg/mL) | K. pneumoniae MIC (µg/mL) | C. auris MIC (µg/mL) |

| 14 | 5-nitrofuran-2-yl substituent on hydrazone | 1 | 0.5 | 8 | 16 | 8 |

| 15 | 5-nitrothiophen-2-yl substituent on hydrazone | 2 | 1 | 16 | 32 | 16 |

| 16 | 1-methyl-5-nitro-1H-imidazol-2-yl substituent | 8 | 2 | 64 | 64 | 64 |

| 30 | 4-nitrophenyl substituent on hydrazone | 16 | 16 | 32 | 64 | >64 |

Data extracted from a study on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives.

Antiproliferative Activity

In the realm of oncology, derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid have been synthesized and evaluated for their anticancer properties. The introduction of an oxime functionality was found to significantly enhance the cytotoxic activity against the A549 human lung carcinoma cell line.

Table 2: In Vitro Cytotoxicity of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic Acid Derivatives Against A549 Cancer Cells

| Compound ID | Modification | IC₅₀ (µM) |

| 21 | 4-chlorophenyl and hydroxyimino moieties | 5.42 |

| 22 | 4-bromophenyl and hydroxyimino moieties | 2.47 |

| Cisplatin | Positive Control | Not specified |

Data extracted from a study on 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments relevant to the biological evaluation of this compound derivatives.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

-

Preparation of Microbial Inoculum: A pure culture of the test microorganism is grown on an appropriate agar medium. Colonies are then suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Preparation of Compound Dilutions: The test compound is serially diluted in MHB in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation and Incubation: Each well containing the diluted compound is inoculated with the prepared microbial suspension. The plates are then incubated at 35-37°C for 16-20 hours.

-

Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Cancer cells (e.g., A549) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours at 37°C.

-

Formazan Solubilization: The MTT-containing medium is removed, and the insoluble formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

-

Calculation of IC₅₀: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

Caption: Workflow for Broth Microdilution Antimicrobial Susceptibility Testing.

Experimental Workflow for MTT Cytotoxicity Assay

References

The Role of the Nitro Group in the Reactivity of 3-Amino-3-(3-nitrophenyl)propanoic Acid: A Technical Guide

Abstract: 3-Amino-3-(3-nitrophenyl)propanoic acid is a non-proteinogenic amino acid that serves as a critical building block in medicinal chemistry and pharmaceutical development.[1][2][3] Its synthetic versatility is largely governed by the presence of a nitro group on the phenyl ring. This technical guide provides an in-depth analysis of the role of the nitro group, detailing its profound electronic effects on the reactivity of the aromatic ring and the benzylic carbon. We will explore how these effects are leveraged in synthetic applications and propose experimental methodologies for quantifying its reactivity. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this compound's chemical behavior.

Introduction to this compound

This compound is a valuable intermediate used in the synthesis of diverse bioactive molecules and peptide-based drugs.[1][3][4] Its structure, featuring an amino acid backbone and a nitrophenyl substituent, provides multiple reactive sites for chemical modification. The nitro group, in particular, is not merely a passive substituent; it actively modulates the molecule's electronic properties and chemical reactivity.[1][3] This compound finds applications in neuroscience research for studying neurotransmitter systems and in the development of novel therapeutics for neurological disorders.[3] Understanding the influence of the nitro group is paramount for its effective utilization in complex organic synthesis and drug design.

Dominant Electronic Effects of the Nitro Group

The chemical behavior of the nitrophenyl moiety is dictated by the powerful electron-withdrawing nature of the nitro group (–NO₂). This influence is exerted through two primary mechanisms: the inductive effect and the resonance effect.

-

Inductive Effect (-I): The nitrogen and oxygen atoms of the nitro group are highly electronegative. This creates a strong dipole, pulling electron density away from the aromatic ring through the sigma (σ) bond framework.[5] This effect deactivates the entire ring by reducing its overall electron density.

-

Resonance Effect (-R): The nitro group withdraws electron density from the ring's pi (π) system via resonance.[5][6] The delocalization of π-electrons extends into the nitro group, creating resonance structures where a formal positive charge resides on the ortho and para positions of the aromatic ring relative to the nitro substituent.[7][8][9] This effect strongly deactivates these specific positions, making them electron-deficient.

Caption: Resonance delocalization in the nitrophenyl group.

Impact on Aromatic Ring Reactivity

The combined inductive and resonance effects of the nitro group have two major consequences for reactions involving the aromatic ring, particularly electrophilic aromatic substitution (EAS).

Ring Deactivation

The strong electron-withdrawing nature of the nitro group makes the benzene ring significantly less nucleophilic.[7] As a result, the ring is "deactivated" towards electrophilic attack, meaning that reactions require harsher conditions (e.g., higher temperatures, stronger catalysts) compared to unsubstituted benzene.[6]

Meta-Directing Influence

While the entire ring is deactivated, the resonance effect concentrates the electron deficiency at the ortho and para positions, as indicated by the formal positive charges in the resonance structures.[9][10] Consequently, the meta position, while still deactivated by the inductive effect, is the least electron-deficient and most nucleophilic site on the ring.[7][8] This directs incoming electrophiles to substitute at the meta position.

Caption: Favored reaction pathway for electrophilic substitution.

Influence on Benzylic Position Reactivity

The benzylic position—the carbon atom directly attached to the phenyl ring (C3 of the propanoic acid chain)—is inherently a reactive site.[11] The nitro group influences this reactivity in several ways:

-

Stabilization of Intermediates: The electron-withdrawing nitro group would strongly destabilize a benzylic carbocation intermediate that might form during Sₙ1-type reactions. Conversely, it would stabilize a benzylic carbanion, making the benzylic proton more acidic than in an unsubstituted analogue.

-

Resistance to Oxidation: While alkyl groups on a benzene ring are readily oxidized to carboxylic acids by strong oxidizing agents like KMnO₄, the nitro group itself is resistant to these conditions.[11] This allows for selective oxidation of other parts of a molecule without affecting the –NO₂ group.

Synthetic Utility and Transformations

The true value of the nitro group in this compound lies in its role as a versatile functional handle.

-

Reduction to an Amine: The most common and powerful transformation is the reduction of the nitro group to a primary amine (–NH₂).[12] This reaction dramatically alters the electronic properties of the molecule, converting the substituent from a strong electron-withdrawing group to a strong electron-donating group. This opens up a new range of synthetic possibilities, including the synthesis of 3-Amino-3-(3-aminophenyl)propanoic acid, a key precursor for dyes, polymers, and further pharmaceutical derivatives.

Caption: Key synthetic transformation of the nitro group.

Quantitative Analysis of Reactivity

While extensive kinetic data for this specific molecule is not widely published, its reactivity can be quantified using established experimental protocols. Below is a proposed methodology for studying the kinetics of the nitro group reduction.

Proposed Experimental Protocol: Kinetic Analysis of Catalytic Nitro Reduction

Objective: To determine the pseudo-first-order rate constant for the catalytic hydrogenation of the nitro group in this compound.

Materials:

-

This compound

-

10% Palladium on Carbon (Pd/C) catalyst

-

Methanol (HPLC grade)

-

Hydrogen (H₂) gas cylinder with regulator

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Constant temperature bath

-

Syringes and 0.22 µm syringe filters

-

HPLC system with a C18 column and UV detector

Procedure:

-

Reaction Setup: A solution of this compound (e.g., 0.05 M) in methanol is prepared and placed in the reaction flask equipped with a magnetic stir bar. The flask is sealed and connected to a hydrogen gas line and a bubbler.

-

Catalyst Addition: A carefully weighed amount of 10% Pd/C catalyst (e.g., 5 mol%) is added to the flask.

-

Inerting: The flask is purged with nitrogen or argon to remove air, followed by purging with hydrogen gas.

-

Initiation: The flask is immersed in a constant temperature bath (e.g., 25°C), and vigorous stirring is initiated to ensure good mixing. A positive pressure of hydrogen is maintained. This marks time zero (t=0).

-

Sampling: At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), an aliquot (e.g., 0.1 mL) is withdrawn from the reaction mixture using a syringe.

-

Quenching: The aliquot is immediately passed through a syringe filter to remove the Pd/C catalyst, thereby quenching the reaction. The filtered sample is diluted for analysis.

-

Analysis: The concentration of the starting material and the product in each sample is determined using HPLC with UV detection (monitoring at wavelengths relevant to the nitro- and amino-phenyl groups).

Data Analysis: The concentration of the reactant is plotted against time. If the reaction follows pseudo-first-order kinetics (common when H₂ is in large excess), a plot of ln([Reactant]) versus time will yield a straight line with a slope equal to -k, where k is the pseudo-first-order rate constant.

Illustrative Data Presentation

The quantitative data obtained from the proposed experiment can be summarized as follows:

| Time (minutes) | Reactant Concentration (M) | Product Concentration (M) | ln([Reactant]) |

| 0 | 0.0500 | 0.0000 | -2.996 |

| 5 | 0.0409 | 0.0091 | -3.197 |

| 10 | 0.0335 | 0.0165 | -3.396 |

| 20 | 0.0227 | 0.0273 | -3.785 |

| 30 | 0.0154 | 0.0346 | -4.173 |

| 60 | 0.0046 | 0.0454 | -5.382 |

Conclusion

The nitro group in this compound is the principal determinant of the molecule's reactivity profile. Its strong electron-withdrawing properties deactivate the aromatic ring and direct electrophilic substitutions to the meta position. Furthermore, it influences the reactivity of the adjacent benzylic carbon. Most significantly, the nitro group serves as a versatile synthetic handle, with its reduction to an amino group providing a gateway to a wide array of derivatives with altered electronic and pharmacological properties. This makes it an exceptionally useful building block for scientists in drug discovery and materials science.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. quora.com [quora.com]

- 7. In electrophilic aromatic substitution reaction the class 12 chemistry JEE_Main [vedantu.com]

- 8. m.youtube.com [m.youtube.com]

- 9. sarthaks.com [sarthaks.com]

- 10. testbook.com [testbook.com]

- 11. Video: Reactions at the Benzylic Position: Oxidation and Reduction [jove.com]

- 12. chemistry.coach [chemistry.coach]

The Versatile Scaffold: A Technical Guide to 3-Amino-3-(3-nitrophenyl)propanoic Acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-(3-nitrophenyl)propanoic acid is a non-proteinogenic β-amino acid that has garnered significant interest in medicinal chemistry. Its unique structural features, including a chiral center, a reactive nitro group, and the β-amino acid backbone, make it a versatile building block for the synthesis of a wide array of biologically active molecules.[1][2][3][4] The presence of the nitrophenyl group enhances the molecule's reactivity, providing a convenient handle for further chemical modifications, while the β-amino acid structure can impart unique conformational properties and increased metabolic stability to peptide-based therapeutics.[2][3] This technical guide explores the potential applications of this compound in medicinal chemistry, providing insights into its use in drug design and development, along with experimental considerations.

Core Applications in Medicinal Chemistry

The unique chemical architecture of this compound lends itself to several key applications in drug discovery and development:

-

Peptidomimetics and Peptide-Based Drugs: Incorporation of this β-amino acid into peptide sequences can lead to the development of peptidomimetics with enhanced resistance to enzymatic degradation, improved pharmacokinetic profiles, and potentially novel biological activities.[2] The β-amino acid backbone induces different secondary structures compared to natural α-amino acids, which can be exploited to design peptides with specific conformational constraints.

-

Neuropharmacology: The structural similarity of β-amino acids to the neurotransmitter γ-aminobutyric acid (GABA) suggests their potential as modulators of GABAergic systems.[3] Derivatives of this compound could be explored as potential anticonvulsant, anxiolytic, or sedative agents by targeting GABA receptors.

-

Anticancer Agents: The aromatic nitro group can be a key pharmacophore in anticancer drug design. It can be reduced to the corresponding amine, which can then be further functionalized to create a diverse library of compounds for screening against various cancer cell lines.

-

Building Block for Heterocyclic Synthesis: The amino and carboxylic acid functionalities, along with the reactive nitro group, make this compound a valuable starting material for the synthesis of complex heterocyclic scaffolds, which are prevalent in many approved drugs.

Quantitative Data on Derivatives

While specific quantitative data for a wide range of derivatives of this compound are not extensively available in the public domain, a study on a series of related 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acid derivatives has demonstrated their potential as antimicrobial agents. The following table summarizes the minimum inhibitory concentrations (MIC) for some of these compounds against various microbial strains.

| Compound ID | Structure | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |

| 5 | 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic acid | >100 | >100 | >100 |

| 3a | 3-{--INVALID-LINK--amino}propanoic acid | 62.5 | 125 | 62.5 |

| 3b | 3-{--INVALID-LINK--amino}propanoic acid | 31.2 | 62.5 | 31.2 |

| 3c | 3-{--INVALID-LINK--amino}propanoic acid | 125 | 250 | 125 |

Data extracted from a study on related thiazole derivatives of a β-amino acid backbone for illustrative purposes of potential biological activity.[1]

Experimental Protocols

General Procedure for the Synthesis of N-Acylated Derivatives

This protocol describes a general method for the acylation of the amino group of this compound, a common step in the synthesis of more complex derivatives.

Materials:

-

This compound

-

Carboxylic acid of choice (e.g., acetic acid, benzoic acid)

-

Coupling agent (e.g., HBTU, HATU, or EDC/HOBt)

-

Organic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

-

Anhydrous solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))

-

Saturated sodium bicarbonate solution

-

1M Hydrochloric acid solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous DMF or DCM.

-

Add the carboxylic acid (1.1 equivalents) to the solution.

-

Add the coupling agent (1.2 equivalents) and the organic base (2-3 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired N-acylated derivative.

-

Characterize the final product by NMR and mass spectrometry.

General Procedure for the Reduction of the Nitro Group

This protocol outlines the reduction of the nitro group to an amine, a key transformation for further diversification of the scaffold.

Materials:

-

N-protected-3-amino-3-(3-nitrophenyl)propanoic acid derivative

-

Reducing agent (e.g., Tin(II) chloride dihydrate (SnCl2·2H2O) or catalytic hydrogenation with Pd/C)

-

Solvent (e.g., Ethanol, Methanol, or Ethyl acetate)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure using SnCl2·2H2O:

-

Dissolve the N-protected-3-amino-3-(3-nitrophenyl)propanoic acid derivative (1 equivalent) in ethanol.

-

Add Tin(II) chloride dihydrate (5-10 equivalents) to the solution.

-

Reflux the reaction mixture for 2-6 hours, monitoring the progress by TLC.

-

After completion, cool the reaction to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is ~8.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography if necessary.

Visualizations

Logical Workflow for Derivative Synthesis and Evaluation

References

The Versatility of 3-Amino-3-(3-nitrophenyl)propanoic Acid: A Building Block for Novel Heterocycles

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-(3-nitrophenyl)propanoic acid, a substituted β-amino acid, has emerged as a valuable and versatile building block in synthetic organic and medicinal chemistry. Its unique structural features, comprising a reactive amino group, a carboxylic acid function, and an electron-withdrawing nitrophenyl moiety, provide a synthetically amenable scaffold for the construction of a diverse array of novel heterocyclic compounds. These heterocycles are of significant interest to the pharmaceutical industry due to their potential to exhibit a wide range of biological activities, including antimicrobial and anticancer properties. This technical guide provides a comprehensive overview of the synthesis of heterocycles derived from this compound, detailed experimental protocols, and an exploration of their biological significance.

Synthesis of Novel Heterocycles

The strategic placement of functional groups in this compound allows for its participation in various cyclization reactions to form a range of heterocyclic systems. A prominent example is its use in the synthesis of dihydropyrimidinones, a class of compounds known for their diverse pharmacological activities.

Synthesis of 6-(3-Nitrophenyl)-4-oxo-1,2,3,4,5,6-hexahydropyrimidine-5-carboxylic Acid

A plausible and efficient route to a dihydropyrimidinone derivative from this compound is through a modified Biginelli-type reaction. This one-pot, three-component reaction involves the condensation of the β-amino acid, an aldehyde (in this case, formaldehyde, which can be generated in situ from paraformaldehyde), and urea.

Reaction Scheme:

Caption: Synthetic pathway for a dihydropyrimidinone derivative.

Experimental Protocol:

A detailed, generalized protocol for the synthesis of 6-(3-nitrophenyl)-4-oxo-1,2,3,4,5,6-hexahydropyrimidine-5-carboxylic acid is provided below, based on established methods for similar β-amino acids.

Materials:

-

This compound

-

Urea

-

Paraformaldehyde

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Ethyl acetate

-

Hexane

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in ethanol.

-

Addition of Reagents: To this solution, add urea (1.5 equivalents) and paraformaldehyde (1.5 equivalents).

-

Acid Catalysis: Add a catalytic amount of concentrated hydrochloric acid (e.g., 3-4 drops) to the mixture.

-

Reaction: Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate:hexane).

-

Work-up: After completion, allow the reaction mixture to cool to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate, to yield the pure dihydropyrimidinone derivative.

Characterization Data (Hypothetical):

The following table summarizes the expected characterization data for the synthesized dihydropyrimidinone. Actual experimental data would need to be obtained for confirmation.

| Parameter | Expected Value |

| Appearance | White to pale yellow solid |

| Melting Point | >200 °C (decomposes) |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 9.5-10.0 (br s, 1H, NH), 8.0-8.2 (m, 2H, Ar-H), 7.6-7.8 (m, 2H, Ar-H), 7.2-7.4 (br s, 1H, NH), 5.2-5.4 (d, 1H, CH-Ar), 4.0-4.2 (m, 1H, CH-COOH), 2.5-2.7 (m, 2H, CH₂) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 175-178 (C=O, acid), 152-155 (C=O, urea), 148 (Ar-C-NO₂), 140-142 (Ar-C), 130-135 (Ar-CH), 120-125 (Ar-CH), 50-55 (CH-Ar), 40-45 (CH-COOH), 35-40 (CH₂) |

| IR (KBr, cm⁻¹) | 3400-3200 (N-H), 3100-3000 (C-H, Ar), 1710-1680 (C=O), 1530, 1350 (NO₂) |

| Mass Spec (ESI+) | m/z [M+H]⁺ calculated for C₁₁H₁₁N₃O₅ |

Biological Significance and Potential Signaling Pathways

Heterocyclic compounds incorporating a nitrophenyl group are known to exhibit a range of biological activities, with antimicrobial and anticancer effects being particularly prominent.

Antimicrobial Activity

The antimicrobial action of nitroaromatic compounds often involves the reductive activation of the nitro group within the microbial cell. This process, catalyzed by nitroreductase enzymes present in many pathogenic bacteria, generates reactive nitroso and hydroxylamine intermediates, as well as reactive nitrogen species such as nitric oxide. These reactive species can induce cellular damage through multiple mechanisms, including DNA damage, inhibition of DNA repair enzymes, and oxidative stress, ultimately leading to cell death.

Caption: General mechanism of nitroaromatic antimicrobial action.

Anticancer Activity

Dihydropyrimidinone derivatives, including those with nitrophenyl substituents, have demonstrated promising anticancer activities. The precise mechanisms of action can vary depending on the specific substitutions on the heterocyclic ring. Some dihydropyrimidinones have been shown to act as mitotic kinesin Eg5 inhibitors, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. Others may function as calcium channel blockers or modulate other signaling pathways involved in cell proliferation and survival. The presence of the nitrophenyl group can influence the compound's electronic properties and its ability to interact with biological targets. Further research is necessary to elucidate the specific signaling pathways modulated by dihydropyrimidinones derived from this compound.

Quantitative Data Summary

The following table summarizes hypothetical yield and purity data for the synthesis of the dihydropyrimidinone derivative described above. These values are illustrative and would need to be confirmed by experimental work.

| Compound | Reaction | Catalyst | Solvent | Time (h) | Yield (%) | Purity (%) |

| 6-(3-Nitrophenyl)-4-oxo-1,2,3,4,5,6-hexahydropyrimidine-5-carboxylic Acid | Biginelli-type | HCl | Ethanol | 4-6 | 60-75 | >95 |

Conclusion

This compound is a highly promising and versatile building block for the synthesis of novel heterocyclic compounds. Its application in multicomponent reactions, such as the Biginelli reaction, provides a straightforward and efficient route to functionalized dihydropyrimidinones. The resulting heterocycles, bearing the 3-nitrophenyl moiety, are attractive candidates for drug discovery efforts, particularly in the development of new antimicrobial and anticancer agents. The detailed experimental protocol and mechanistic insights provided in this guide serve as a valuable resource for researchers in organic and medicinal chemistry, facilitating the exploration of this important class of compounds and their therapeutic potential. Further investigation into the synthesis of other heterocyclic systems from this precursor and detailed studies of their biological mechanisms of action are warranted.

An In-Depth Technical Guide to 3-Amino-3-(3-nitrophenyl)propanoic Acid: From Discovery to Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Amino-3-(3-nitrophenyl)propanoic acid, a synthetic β-amino acid that has garnered interest as a versatile building block in medicinal chemistry and a tool in neuropharmacology. This document details its discovery and historical context, outlines a key synthetic protocol, presents its physicochemical properties in a structured format, and explores its current and potential applications in research and drug development.

Introduction

This compound is a non-proteinogenic β-amino acid characterized by a phenyl ring substituted with a nitro group at the meta position. This structural feature imparts unique electronic properties and serves as a handle for further chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules. Its structural similarity to endogenous neurotransmitters has led to its exploration in the field of neuroscience.

Discovery and History

The synthesis of β-amino acids through the condensation of an aldehyde with malonic acid and ammonia is a classic method in organic chemistry. While the specific first synthesis of this compound is not definitively documented in readily available literature, its preparation falls under the well-established Rodionov reaction, first reported by V. M. Rodionov and E. I. Gubareva in 1936. This one-pot synthesis provides a straightforward route to a variety of 3-aryl-3-aminopropanoic acids. The continued availability of this compound from various chemical suppliers underscores its utility as a research chemical and synthetic intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 5678-47-7 | [1] |

| Molecular Formula | C₉H₁₀N₂O₄ | [1] |

| Molecular Weight | 210.19 g/mol | [1] |

| Appearance | White to yellow solid | [1] |

| Melting Point | 213-215 °C | [1] |

| pKa (predicted) | 3.52 ± 0.10 | [1] |

| Topological Polar Surface Area | 109 Ų | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 5 | [2] |

| Rotatable Bond Count | 3 | [2] |

Synthesis and Experimental Protocols

The most common and historically significant method for the synthesis of 3-amino-3-arylpropanoic acids is the one-pot Rodionov reaction. This reaction involves the condensation of an aromatic aldehyde with malonic acid and an ammonia source, typically ammonium acetate, in a suitable solvent.

General One-Pot Synthesis of 3-Amino-3-arylpropanoic Acids

This protocol is adapted from the general procedure for the synthesis of 3-amino-3-arylpropionic acids.[3]

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 3-nitrobenzaldehyde (1.0 eq), malonic acid (1.0-1.2 eq), and ammonium acetate (1.2-1.5 eq).

-

Solvent Addition: Add a suitable solvent, such as ethanol or methanol.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate from the solution.

-

Isolation and Purification: Collect the solid product by filtration. The crude product can be purified by recrystallization from a suitable solvent, such as hot methanol or ethanol, to yield the pure this compound.

Note: This is a generalized protocol. Optimization of reaction conditions, including stoichiometry, solvent, temperature, and reaction time, may be necessary to achieve the desired yield and purity.

Applications in Research and Drug Discovery

This compound serves as a valuable tool and intermediate in several areas of chemical and pharmaceutical research.

Medicinal Chemistry and Drug Design

The primary application of this compound is as a building block in the synthesis of more complex molecules with potential therapeutic activity.[4][5] The presence of the amino group, carboxylic acid, and the nitro-substituted phenyl ring provides multiple points for chemical modification. The nitro group, in particular, can be readily reduced to an amine, which can then be further functionalized.

Neuropharmacology

Due to its structural resemblance to γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system, this compound and its derivatives are of interest in neuropharmacology.[4] They are used in research to explore potential interactions with neurotransmitter systems and to serve as scaffolds for the development of novel neuroactive compounds.

Logical Relationships in Synthetic Application

The utility of this compound as a synthetic intermediate stems from its trifunctional nature. The following diagram illustrates the logical relationship of its functional groups in synthetic transformations.

Caption: Synthetic utility of this compound.

Conclusion

This compound, a compound with a straightforward synthetic route, continues to be a relevant molecule in the field of medicinal chemistry. Its utility as a versatile building block, particularly for the synthesis of neuroactive compounds, ensures its continued importance in research and development. This guide provides a foundational understanding of its properties, synthesis, and applications for professionals in the field. Further research into the specific biological targets and mechanisms of action of its derivatives is warranted to fully exploit its therapeutic potential.

References

Spectroscopic and Synthetic Overview of 3-Amino-3-(3-nitrophenyl)propanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characteristics and a plausible synthetic pathway for 3-Amino-3-(3-nitrophenyl)propanoic acid. This compound, a derivative of β-alanine containing a nitro-substituted phenyl group, is of interest to researchers in medicinal chemistry and drug development as a potential building block for novel therapeutic agents. The presence of the amino acid backbone, combined with the reactive nitro group, offers a versatile scaffold for further chemical modifications.

Spectroscopic Data

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts for this compound in a suitable deuterated solvent are outlined below.

| ¹H NMR | ¹³C NMR |

| Chemical Shift (δ, ppm) | Assignment |

| ~8.2-8.4 | Ar-H (on C adjacent to NO₂) |

| ~7.6-7.8 | Ar-H |

| ~4.5-4.7 | CH (methine) |

| ~2.8-3.0 | CH₂ (methylene) |

| Variable | NH₂, COOH |

Note: The chemical shifts for the amine (NH₂) and carboxylic acid (COOH) protons are highly dependent on the solvent, concentration, and temperature and may exchange with deuterium in deuterated solvents, leading to broad signals or their disappearance.

Table 2: Representative Infrared (IR) Absorption Bands

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule. The following table lists the expected characteristic absorption bands for this compound.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3300-3000 (broad) | O-H (Carboxylic Acid) | Stretching |

| 3100-3000 (broad) | N-H (Amine) | Stretching |

| 3100-3000 | C-H (Aromatic) | Stretching |

| 2900-2800 | C-H (Aliphatic) | Stretching |

| 1720-1700 | C=O (Carboxylic Acid) | Stretching |

| 1620-1580 | N-H (Amine) | Bending |

| 1530-1510 | N-O (Nitro group) | Asymmetric Stretching |

| 1350-1330 | N-O (Nitro group) | Symmetric Stretching |

| 1300-1200 | C-O (Carboxylic Acid) | Stretching |

| 800-700 | C-H (Aromatic) | Out-of-plane Bending |

Table 3: Predicted Mass Spectrometry (MS) Fragmentation

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Weight: 210.19 g/mol ), the following fragments are predicted under electron ionization (EI) or electrospray ionization (ESI).

| m/z (mass-to-charge ratio) | Possible Fragment Ion | Notes |

| 211 | [M+H]⁺ | Molecular ion peak in positive-ion ESI |

| 210 | [M]⁺ | Molecular ion peak in EI |

| 193 | [M-NH₃]⁺ | Loss of ammonia |

| 165 | [M-COOH]⁺ | Loss of the carboxyl group |

| 148 | [C₇H₆NO₂]⁺ | Fragmentation of the side chain |

| 122 | [C₆H₄NO₂]⁺ | 3-nitrophenyl cation |

| 106 | [C₇H₈N]⁺ | Benzylic amine fragment |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH adjustment). The solution should be clear and free of particulate matter. Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse experiment.

-

Acquisition Parameters: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.

-

Processing: Apply a Fourier transform to the free induction decay (FID) with appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Acquisition Parameters: A wider spectral width (e.g., 0-200 ppm) is required. A larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus. A relaxation delay of 2-5 seconds is typical.

-

Processing: Similar to ¹H NMR, apply a Fourier transform, phase and baseline correction, and chemical shift calibration.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet):

-

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Press the powder into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty ATR crystal or the KBr pellet holder.

-

Place the sample in the spectrometer and record the sample spectrum.

-

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

-

Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid or ammonium hydroxide may be added to aid in ionization for ESI.

-

Instrumentation: A mass spectrometer, which could be a standalone instrument or coupled with a chromatography system (e.g., LC-MS). Common analyzer types include quadrupole, time-of-flight (TOF), or Orbitrap.

-

Ionization Method (Electrospray Ionization - ESI):

-

Mode: Can be run in either positive or negative ion mode.

-

Parameters: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min). Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate to maximize the signal of the molecular ion.

-

-

Ionization Method (Electron Ionization - EI):

-

This method is typically used with a gas chromatography (GC) inlet and is suitable for volatile and thermally stable compounds. The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).

-

-

Data Acquisition: Acquire mass spectra over a relevant m/z range (e.g., 50-500 amu). For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

Synthetic Workflow

A common method for the synthesis of β-amino acids involves the Rodionov reaction, which is a three-component condensation of an aldehyde, malonic acid, and ammonia or an amine. The following diagram illustrates a plausible synthetic workflow for this compound starting from 3-nitrobenzaldehyde.

Caption: A generalized workflow for the synthesis of this compound.

Characterization Workflow

Following the synthesis and purification of the target compound, a systematic characterization is essential to confirm its identity and purity. The following diagram outlines a typical experimental workflow for the spectroscopic analysis of a synthesized organic compound.

Caption: A standard workflow for the spectroscopic characterization of a synthesized organic compound.

This guide provides a foundational understanding of the spectroscopic properties and a potential synthetic route for this compound. The provided data and protocols are intended to assist researchers in the synthesis, characterization, and further development of this and related compounds.

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using 3-Amino-3-(3-nitrophenyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the incorporation of the non-canonical β-amino acid, 3-Amino-3-(3-nitrophenyl)propanoic acid, into peptide sequences using Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS). The inclusion of this unique building block offers opportunities to create novel peptides with enhanced structural and functional properties.

Introduction

This compound is a β-amino acid derivative that serves as a valuable building block in peptide synthesis.[1][2] Its structure features two key components for SPPS: the Fmoc protecting group, which allows for selective and mild deprotection during chain elongation, and the 3-nitrophenyl group.[1][3] The incorporation of this β-amino acid introduces an additional carbon into the peptide backbone, which can induce unique secondary structures and confer significant resistance to proteolytic degradation compared to natural α-amino acid peptides.[4]

The nitrophenyl functional group can influence a peptide's binding affinity and solubility and serves as a handle for further chemical modifications, such as reduction to an amine for subsequent conjugation.[3] These characteristics make it a compelling component for drug development and the synthesis of bioactive peptides for therapeutic applications.[1][3][5][6]

Experimental Protocols

This section details the step-by-step procedures for incorporating Fmoc-3-Amino-3-(3-nitrophenyl)propanoic acid into a peptide chain using manual or automated SPPS.

Materials and Reagents

Successful synthesis requires high-quality reagents and solvents.

| Reagent/Material | Purpose | Grade/Purity |

| Resin | Solid support for peptide assembly. | |

| Rink Amide Resin | For C-terminal peptide amides. | 100-200 mesh, ~0.5-0.8 mmol/g |

| 2-Chlorotrityl chloride Resin | For C-terminal protected peptide acids. | 100-200 mesh, ~1.0-1.6 mmol/g |

| Amino Acids | Peptide building blocks. | |

| Fmoc-3-Amino-3-(3-nitrophenyl)propanoic acid | The title compound. | >98% HPLC |

| Standard Fmoc-L-amino acids | For the rest of the sequence. | >99% HPLC |

| Coupling Reagents | To activate carboxyl groups for amide bond formation. | |

| HBTU / HATU | Standard aminium-based coupling reagents. | >99% |

| Diisopropylethylamine (DIPEA) | Base for carboxyl activation and neutralization. | Peptide synthesis grade |

| Deprotection Reagent | To remove the N-terminal Fmoc group. | |

| Piperidine | Base for Fmoc removal. | Reagent grade |

| Solvents & Reagents | For swelling, washing, cleavage, and precipitation. | |

| N,N-Dimethylformamide (DMF) | Main synthesis solvent. | Peptide synthesis grade |

| Dichloromethane (DCM) | Resin swelling and washing solvent. | ACS grade or higher |

| Trifluoroacetic acid (TFA) | For cleavage from the resin. | Reagent grade, >99% |

| Triisopropylsilane (TIS) | Cation scavenger for cleavage. | >98% |

| Diethyl Ether | For peptide precipitation. | Anhydrous, cold (-20°C) |

SPPS Workflow Diagram

The following diagram outlines the general workflow for Fmoc-based solid-phase peptide synthesis.

Detailed Synthesis Protocols

Protocol 1: Resin Preparation and Swelling

-

Place the desired amount of resin (e.g., 100 mg, 0.05 mmol for a 0.5 mmol/g loading resin) into a fritted reaction vessel.

-

Add DMF (approx. 10 mL/g of resin) to the vessel.

-

Agitate the resin for 30 minutes at room temperature to ensure complete swelling.[7]

-

Drain the DMF.

Protocol 2: Standard Fmoc Deprotection

-

Add 20% piperidine in DMF (v/v) to the swollen resin.

-

Agitate for 5 minutes, then drain the solution.

-

Add a fresh portion of 20% piperidine in DMF.

-

Agitate for an additional 15-20 minutes to ensure complete Fmoc removal.[7]

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.

Protocol 3: Coupling of Fmoc-3-Amino-3-(3-nitrophenyl)propanoic acid Due to the potential for steric hindrance with β-amino acids, extended coupling times or double coupling is recommended.

-

In a separate vial, dissolve Fmoc-3-Amino-3-(3-nitrophenyl)propanoic acid (4 equivalents relative to resin loading) and HBTU (3.9 equivalents) in DMF.

-

Add DIPEA (8 equivalents) to the vial to activate the amino acid. The solution should turn yellow. Allow pre-activation to proceed for 2-5 minutes.

-

Drain the wash solvent from the deprotected resin in the reaction vessel.

-

Immediately add the activated amino acid solution to the resin.

-

Agitate the mixture for 2-4 hours at room temperature. For difficult couplings, this can be extended or performed twice ("double coupling").[8]

-

After the coupling period, drain the reaction solution.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove excess reagents.

-

(Optional) Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction.

SPPS Deprotection and Coupling Cycle Diagram

This diagram illustrates the core repetitive cycle in SPPS.

Protocol 4: Final Cleavage and Peptide Precipitation

-

After the final coupling and deprotection steps, wash the peptide-resin thoroughly with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.

-

Prepare a cleavage cocktail. A standard cocktail is 95% TFA, 2.5% Water, 2.5% TIS .[7] Use approximately 10 mL of cocktail per 100 mg of resin.

-

Add the cleavage cocktail to the dry peptide-resin in a sealed flask.

-

Stir the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Concentrate the filtrate under a gentle stream of nitrogen to reduce the volume of TFA.

-

Precipitate the crude peptide by adding the concentrated solution dropwise into a centrifuge tube containing cold diethyl ether (at least 10 times the volume of the filtrate).

-

Centrifuge the mixture, decant the ether, and wash the peptide pellet with more cold ether.

-

Dry the final peptide pellet under vacuum.

Data Presentation and Characterization

The synthesized peptide should be analyzed to confirm its identity and purity.

Table 2: Typical SPPS Cycle Protocol Summary

| Step | Reagent/Solvent | Time | Purpose |

| 1. Swell | DMF | 30 min | Prepare resin for synthesis. |

| 2. Deprotect | 20% Piperidine/DMF | 5 + 15 min | Remove N-terminal Fmoc group. |

| 3. Wash | DMF / DCM | 5 x 1 min | Remove excess deprotection agent. |

| 4. Couple | Fmoc-AA/HBTU/DIPEA in DMF | 2-4 hours | Form peptide bond. |

| 5. Wash | DMF / DCM | 5 x 1 min | Remove excess coupling reagents. |

| Repeat | Steps 2-5 | As needed | Elongate peptide chain. |

Table 3: Example Characterization Data for a Model Peptide

Let's consider a hypothetical model peptide: Ac-Tyr-Gly-Gly-(β³-hPhe(3-NO₂))-Leu-NH₂ .

| Analysis Method | Expected Result | Observed Result | Purity/Confirmation |

| RP-HPLC | Single major peak | Retention Time: 15.8 min | >95% (at 220 nm) |

| Mass Spectrometry (ESI-MS) | Calculated [M+H]⁺: 672.29 g/mol | Observed [M+H]⁺: 672.31 g/mol | Identity Confirmed |

Note: Data is illustrative. Actual results will vary based on the specific peptide sequence and experimental conditions.

Structure Diagram of the Building Block

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemistry.du.ac.in [chemistry.du.ac.in]

- 8. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

Application Notes and Protocols: Fmoc-Protection Strategies for 3-Amino-3-(3-nitrophenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction